tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate involves a multistep process starting from readily available reagents such as 4-methylpyridinium. The synthesis encompasses a series of reactions including SN2 substitution, reduction, oxidation, and acylation, culminating in the production of the target compound with a high total yield of up to 80.2%. This method is noted for its simplicity, scalability, and the accessibility of raw materials, making it suitable for industrial applications (Chen Xin-zhi, 2011).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular and solid-state structures of this compound derivatives. These studies reveal the compound's molecular packing and the orientation of substituents around the piperidine ring, highlighting the compound's ability to form strong intermolecular hydrogen bonds and contribute to the stability of its crystal structure (C. Didierjean et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including stereoselective syntheses that result in the formation of substituted derivatives. These reactions are pivotal for the generation of compounds with specific stereochemical configurations, which are crucial for the development of pharmaceutical agents with desired biological activities (V. Boev et al., 2015).
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitor : It is used as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis process for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate was proposed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).
Stereoselective Syntheses : It is utilized in the stereoselective synthesis of substituted derivatives, such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses are important for creating specific isomers of chemical compounds, which can have different biological activities (V. Boev et al., 2015).
Preparation of Piperidine Derivatives : It is used in the reaction with BuLi and iodides of protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are then cyclized to form N-Boc piperidine derivatives. These are key steps in the synthesis of stereochemically homogeneous N-unsubstituted fused bicyclic systems (A. I. Moskalenko & V. Boev, 2014).
X-ray Studies of Derivatives : It has been studied through X-ray crystallography to understand its molecular structure and properties. For example, derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have been analyzed to understand their molecular packing and hydrogen bonding patterns (C. Didierjean et al., 2004).
Synthesis of Chiral Auxiliaries and Other Compounds : It is also used in the synthesis of various chiral auxiliaries and other compounds that are essential in the synthesis of biologically active compounds. This includes its application in creating small molecule anticancer drugs and intermediates for such therapeutics (N. Çolak et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be a building block in pharmaceutical synthesis , suggesting it may interact with various biological targets depending on the final compound it’s incorporated into.
Mode of Action
As a chemical building block, its mode of action would be determined by the final compound it’s used to synthesize .
Biochemical Pathways
As a building block in pharmaceutical synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final compound it’s used to create .
Pharmacokinetics
As a building block, its pharmacokinetic properties would likely be significantly altered in the final pharmaceutical compound .
Result of Action
As a building block in pharmaceutical synthesis, its effects would be determined by the final compound it’s incorporated into .
properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939420 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181269-69-2 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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